AA-Induced Aggregation Potency vs. Tripteroside Acetate
CPEX inhibits arachidonic acid (AA)-induced aggregation of washed rabbit platelets with an IC₅₀ of 10.9 µM [1]. This places its potency in an intermediate range among synthetic xanthone COX inhibitors. By cross-study comparison, the xanthone glycoside tripteroside acetate exhibits an IC₅₀ of 10 µg/mL (approximately 30–35 µM, given a molecular weight around 600 g/mol) in the same assay system using AA at 100 µM [2]. CPEX is thus approximately 2.5- to 3-fold more potent on a molar basis than this natural xanthone benchmark. This difference matters because achieving equivalent target engagement with tripteroside acetate would require higher molar concentrations, potentially introducing solubility or off-target issues in in vitro experimental designs.
| Evidence Dimension | Inhibition of AA (100 µM)-induced platelet aggregation (IC₅₀) |
|---|---|
| Target Compound Data | 10.9 ± 2.1 µM (n=7) |
| Comparator Or Baseline | Tripteroside acetate: 10 µg/mL (~30–35 µM estimated molar IC₅₀) |
| Quantified Difference | ~2.5- to 3-fold greater molar potency for CPEX |
| Conditions | Washed rabbit platelets; AA 100 µM; turbidimetric aggregometry |
Why This Matters
For researchers requiring maximal COX inhibitory activity per unit mass, CPEX offers roughly 2.5–3× greater molar efficiency in this platelet aggregation model compared to the xanthone glycoside comparator.
- [1] Chen WY, Ko FN, Lin CN, Teng CM. The effect of 3-[2-(cyclopropylamino)ethoxy]xanthone on platelet thromboxane formation. Thromb Res. 1994 Jul 1;75(1):81-90. doi: 10.1016/0049-3848(94)90142-2. PMID: 8073410. View Source
- [2] Teng CM, Lin CN, Ko FN, Cheng KL, Huang TF. Novel inhibitory actions on platelet thromboxane and inositolphosphate formation by xanthones and their glycosides. Biochem Pharmacol. 1989 Nov 1;38(21):3791-5. doi: 10.1016/0006-2952(89)90587-x. PMID: 2512926. View Source
